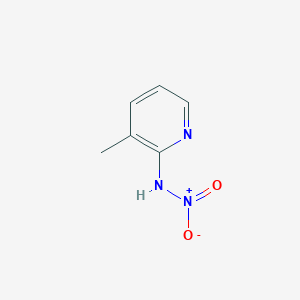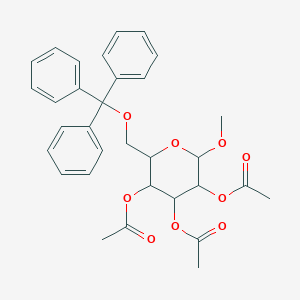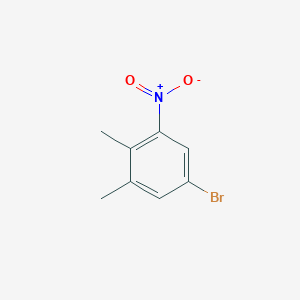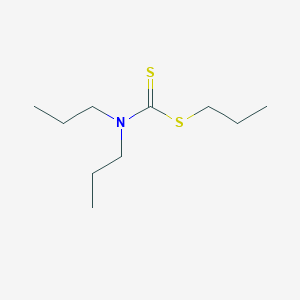
2-Pyridinamine, 3-methyl-N-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinamine, 3-methyl-N-nitro- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest due to its unique properties and potential for use in a variety of fields, including biochemistry, pharmacology, and materials science. In
Mecanismo De Acción
The mechanism of action of 2-Pyridinamine, 3-methyl-N-nitro- is not fully understood, but it is thought to involve the inhibition of proteases. Proteases are enzymes that are involved in a variety of biological processes, including the breakdown of proteins. By inhibiting proteases, 2-Pyridinamine, 3-methyl-N-nitro- may be able to disrupt these processes and prevent the growth and spread of cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-Pyridinamine, 3-methyl-N-nitro- has been found to have a variety of biochemical and physiological effects. In addition to its potential as a protease inhibitor and antitumor agent, this compound has also been found to have activity against a variety of other enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been found to have antioxidant activity, which could make it useful in the treatment of diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Pyridinamine, 3-methyl-N-nitro- for lab experiments is its potential as a protease inhibitor. This makes it a useful tool for studying the role of proteases in biological processes and for developing new drugs that target these enzymes. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many potential future directions for research on 2-Pyridinamine, 3-methyl-N-nitro-. Some of the areas that could be explored include:
1. Further studies on the mechanism of action of this compound, including its interactions with specific proteases and other enzymes.
2. Development of new drugs based on the structure of 2-Pyridinamine, 3-methyl-N-nitro-, including drugs that target specific proteases and other enzymes.
3. Exploration of the potential use of this compound in the development of new materials, including polymers and coatings.
4. Studies on the potential toxicity and safety of this compound, including its effects on human health and the environment.
5. Investigation of the potential use of this compound as an antioxidant, and its potential for the treatment of diseases such as Alzheimer's and Parkinson's.
In conclusion, 2-Pyridinamine, 3-methyl-N-nitro- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a variety of properties that make it useful in a number of fields, including biochemistry, pharmacology, and materials science. Further research is needed to fully understand the mechanism of action of this compound and its potential for use in the development of new drugs and materials.
Métodos De Síntesis
The synthesis of 2-Pyridinamine, 3-methyl-N-nitro- can be achieved through a variety of methods, including the reaction of 3-methylpyridine with nitric acid and ammonium hydroxide. This reaction produces a yellow crystalline solid that can be purified through recrystallization. Other methods for synthesizing this compound include the reaction of 3-methylpyridine with nitrous acid, the reaction of 3-methylpyridine with nitrosyl chloride, and the reaction of 3-methylpyridine with sodium nitrite.
Aplicaciones Científicas De Investigación
2-Pyridinamine, 3-methyl-N-nitro- has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of properties that make it useful in a number of fields, including biochemistry, pharmacology, and materials science. Some of the potential applications of 2-Pyridinamine, 3-methyl-N-nitro- include:
1. Biochemistry: 2-Pyridinamine, 3-methyl-N-nitro- has been found to have potential as a protease inhibitor, which could make it useful in the development of new drugs for the treatment of diseases such as cancer and HIV.
2. Pharmacology: This compound has also been studied for its potential as an antitumor agent, and has been found to have activity against a variety of cancer cell lines.
3. Materials Science: 2-Pyridinamine, 3-methyl-N-nitro- has been studied for its potential use in the development of new materials, including polymers and coatings.
Propiedades
Número CAS |
18344-53-1 |
|---|---|
Nombre del producto |
2-Pyridinamine, 3-methyl-N-nitro- |
Fórmula molecular |
C6H7N3O2 |
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
N-(3-methylpyridin-2-yl)nitramide |
InChI |
InChI=1S/C6H7N3O2/c1-5-3-2-4-7-6(5)8-9(10)11/h2-4H,1H3,(H,7,8) |
Clave InChI |
KZVCMWYVURNVOQ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)N[N+](=O)[O-] |
SMILES canónico |
CC1=C(N=CC=C1)N[N+](=O)[O-] |
Sinónimos |
3-Methyl-N-nitropyridin-2-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)


![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)








